N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
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Description
N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C22H19N5OS and its molecular weight is 401.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide is currently unknown
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific information on the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Once the target is identified, it will be possible to map out the biochemical pathways involved.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through in vitro and in vivo studies once the target of the compound is identified.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. Interactions with other molecules could either enhance or inhibit the compound’s action.
Properties
IUPAC Name |
N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c28-21(23-15-17-5-2-1-3-6-17)16-29-22-12-11-20(25-26-22)18-7-9-19(10-8-18)27-14-4-13-24-27/h1-14H,15-16H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRJEPGKRYTXLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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